COH-SR4

描述

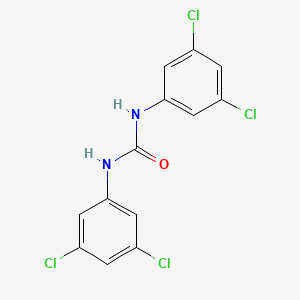

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-bis(3,5-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVJIWVUYNTBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Bis 3,5 Dichlorophenyl Urea and Analogues

Established Synthetic Pathways

The construction of the urea (B33335) linkage in 1,3-bis(3,5-dichlorophenyl)urea and its analogues is predominantly achieved through established synthetic organic chemistry reactions. These methods are designed to be high-yielding and accommodate a variety of functional groups.

Nucleophilic Addition-Elimination Strategies

The formation of the urea bond is a classic example of a nucleophilic addition-elimination reaction. In the context of synthesizing 1,3-bis(3,5-dichlorophenyl)urea, this strategy typically involves the reaction of 3,5-dichloroaniline (B42879) with a suitable carbonyl source. The general mechanism proceeds via the attack of the nucleophilic nitrogen atom of the aniline (B41778) on an electrophilic carbonyl carbon. chemguide.co.ukyoutube.com

One common approach involves the in-situ generation of an isocyanate intermediate from one equivalent of the aniline. This isocyanate then serves as the electrophile. A second equivalent of the aniline acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. This addition is followed by a proton transfer step to yield the final N,N'-disubstituted urea product. This method is advantageous as it can be performed in a one-pot synthesis. nih.gov

The reactivity of the starting aniline and the stability of the isocyanate intermediate are critical factors influencing the reaction's success. The two chlorine atoms on the phenyl ring of 3,5-dichloroaniline withdraw electron density, which decreases the nucleophilicity of the amino group compared to aniline itself. However, it is still sufficiently nucleophilic to participate effectively in the reaction.

Phosgene (B1210022) and Triphosgene-Mediated Routes from Dichloroanilines

Phosgene (COCl₂) and its safer solid-state equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for synthesizing symmetrical ureas from primary amines. nih.govresearchgate.net In this method, 3,5-dichloroaniline is treated with triphosgene in the presence of a base, such as triethylamine (B128534). researchgate.net

The reaction proceeds through the in-situ formation of 3,5-dichlorophenyl isocyanate. Triphosgene reacts with the aniline to form a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to generate the isocyanate. This highly reactive intermediate is not isolated but is immediately trapped by another molecule of 3,5-dichloroaniline present in the reaction mixture to form the stable 1,3-bis(3,5-dichlorophenyl)urea. nih.gov The use of triphosgene is often preferred over gaseous phosgene due to its ease of handling and improved safety profile. researchgate.net This method is known for its efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, often resulting in high yields of the desired diaryl urea. researchgate.netproquest.com A Chinese patent describes a method using triphosgene as the acylating agent and a tertiary amine as a catalyst and acid-binding agent, achieving a 100% conversion of raw materials and a product yield of up to 95% within 1-2 hours. google.com

Mechanistic Studies of Urea Bond Formation

Understanding the mechanism of urea formation is crucial for optimizing reaction conditions and improving yields. Research has focused on the intermediates formed during the reaction and the role of various reagents.

Investigation of Intermediate Isocyanate Reduction

In the synthesis of symmetrical diaryl ureas using triphosgene and an arylamine, the formation of an isocyanate intermediate is a key step. An interesting aspect of this reaction is the role of triethylamine, which is typically added as a base. Research has shown that in addition to its role as an acid scavenger, triethylamine can also act as a reducing agent for the intermediate isocyanate. researchgate.netproquest.com This reductive pathway can influence the product distribution and yield. The study highlighted that this process allows for the synthesis of thirty symmetrical diaryl urea derivatives in moderate to excellent yields under mild conditions. researchgate.netproquest.com The ability to obtain some products in nearly quantitative yields without the need for column chromatography underscores the efficiency of this synthetic protocol. researchgate.net

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in the synthesis of 1,3-bis(3,5-dichlorophenyl)urea and its analogues. In triphosgene-mediated syntheses, a tertiary amine like triethylamine is essential, acting as both a catalyst and an acid-binding agent to neutralize the HCl generated during the reaction. google.com

The choice of solvent also significantly impacts the reaction outcome. Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) have been successfully employed. researchgate.net For instance, in the synthesis of symmetrical diaryl ureas using triphosgene, yields were reported to be 97% in DCM and 95% in THF. researchgate.net The reaction is typically carried out at room temperature, and the reaction time is often short, with complete conversion of starting materials observed within a few hours. google.com

In other synthetic strategies, such as palladium-catalyzed C–N cross-coupling reactions for producing unsymmetrical diaryl ureas, the choice of catalyst and ligands is critical. nih.gov While not the primary route for symmetrical ureas, these studies provide valuable insights into the factors governing urea bond formation.

Purity Assessment and Structural Elucidation Techniques for Synthesized Compounds

The confirmation of the structure and the assessment of the purity of the synthesized 1,3-bis(3,5-dichlorophenyl)urea are critical final steps in the synthetic process. A combination of spectroscopic and analytical techniques is employed for this purpose.

The structures of newly synthesized diaryl ureas are routinely determined using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and sometimes X-ray crystallographic analysis. researchgate.netnih.gov

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule, confirming the presence of the aromatic and N-H protons.

¹³C NMR spectroscopy is used to identify the number of chemically non-equivalent carbon atoms, including the characteristic carbonyl carbon of the urea group.

Mass spectrometry confirms the molecular weight of the compound. nih.gov

X-ray crystallography can provide unambiguous proof of the molecular structure by determining the precise arrangement of atoms in the crystal lattice. researchgate.net

Purity is often initially assessed by thin-layer chromatography (TLC) during the reaction monitoring and workup. google.com For the final product, techniques like melting point determination and elemental analysis can also be used to establish purity.

Table of Reaction Conditions for Diaryl Urea Synthesis

| Catalyst/Reagent | Solvent | Yield (%) | Reference |

| Triphosgene/Triethylamine | Dichloromethane (DCM) | 97 | researchgate.net |

| Triphosgene/Triethylamine | Tetrahydrofuran (THF) | 95 | researchgate.net |

| Triphosgene/Triethylamine | Acetic ether | 87 | researchgate.net |

| Triphosgene/Triethylamine | Toluene | 80 | researchgate.net |

| Triphosgene/Triethylamine | Acetonitrile | 76 | researchgate.net |

Table of Spectroscopic Data for Diaryl Urea Characterization

| Technique | Purpose | Reference |

| ¹H NMR | Structural confirmation of proton environments | researchgate.netnih.gov |

| ¹³C NMR | Identification of carbon skeleton and carbonyl group | nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight | researchgate.netnih.gov |

| X-ray Crystallography | Unambiguous determination of 3D molecular structure | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,3-bis(3,5-dichlorophenyl)urea. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a closely related analogue, 1-(3,5-dichlorophenyl)-3-isopropylurea, the protons on the dichlorophenyl ring appear as distinct signals in the aromatic region. rsc.org For 1,3-bis(3,5-dichlorophenyl)urea, one would expect to see signals corresponding to the N-H protons of the urea linkage and the aromatic protons on the two equivalent dichlorophenyl rings. The chemical shift and multiplicity of these protons are influenced by the electronic environment created by the chlorine atoms and the urea bridge.

The ¹³C NMR spectrum provides complementary information. For 1-(3,5-dichlorophenyl)-3-isopropylurea, the carbon signals for the dichlorophenyl ring and the urea carbonyl group are readily identified. rsc.org In the case of 1,3-bis(3,5-dichlorophenyl)urea, the spectrum would show characteristic peaks for the carbonyl carbon of the urea group and the carbons of the dichlorophenyl rings. The symmetry of the molecule would result in a reduced number of signals compared to an unsymmetrical analogue.

Table 1: Representative ¹H and ¹³C NMR Data for a 1-(3,5-dichlorophenyl)urea (B175350) Analogue

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 1.08 (d, 6H) | Isopropyl -CH₃ |

| 3.69-3.78 (m, 1H) | Isopropyl -CH | |

| 6.21 (d, 1H) | NH | |

| 7.03 (t, 1H) | NH | |

| 7.44 (d, 2H) | Aromatic CH | |

| ¹³C | 17.4, 121.1, 126.7, 127.3, 128.1, 133.5, 136.2, 138.9, 153.4 | Not specified |

Data for 1-(3,5-dichlorophenyl)-3-isopropylurea in DMSO-d₆. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The computed monoisotopic mass of 1,3-bis(3,5-dichlorophenyl)urea (C₁₃H₈Cl₄N₂O) is 347.939074 Da. nih.govchemspider.com

LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) analysis can be used to detect and quantify the compound in complex matrices, such as serum. nih.gov This technique separates the compound from other components before it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern provides further structural confirmation. For 1,3-bis(3,5-dichlorophenyl)urea, the molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to its exact mass plus the mass of a proton. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 1,3-bis(3,4-dichlorophenyl)urea (B1677363) Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 348.94638 | 172.8 |

| [M+Na]⁺ | 370.92832 | 182.3 |

| [M-H]⁻ | 346.93182 | 176.2 |

| [M+NH₄]⁺ | 365.97292 | 186.9 |

| [M+K]⁺ | 386.90226 | 175.3 |

Data for the isomeric 1,3-bis(3,4-dichlorophenyl)urea. uni.lu

Exploration of Green Chemistry Approaches in 1,3-Bis(3,5-dichlorophenyl)urea Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. For the synthesis of diaryl ureas, this includes exploring alternative reagents and reaction conditions to reduce waste and avoid hazardous substances.

A recent development in the green synthesis of ureas involves a two-step method for producing N,N-dibenzyl ureas. This approach utilizes cyanamide (B42294) as a building block and hydrogen peroxide as a green oxidant, completely avoiding the use of metal catalysts and ligands. rsc.org While this specific method applies to dibenzyl ureas, it showcases a promising direction for the environmentally friendly synthesis of other urea derivatives. The key advantages are the use of readily available and low-toxicity starting materials and the generation of water as the primary byproduct from the oxidant. rsc.org

Another green chemistry strategy focuses on the use of environmentally friendly solvents. Poly(ethylene glycol) dimethyl ether (DMPE) has been successfully employed as a solvent in the synthesis of other classes of organic compounds, offering a non-volatile and recyclable alternative to traditional organic solvents. nih.gov The application of such green solvents to the synthesis of 1,3-bis(3,5-dichlorophenyl)urea could significantly improve the environmental profile of the process.

Biological and Pharmacological Investigations of 1,3 Bis 3,5 Dichlorophenyl Urea

Anticancer Activities and Efficacy Studies

Studies have demonstrated the promising anti-cancer activity of 1,3-Bis(3,5-dichlorophenyl)urea against various cancer types, including leukemia, melanoma, and lung cancer. nih.govnih.govresearchgate.net

The antiproliferative properties of 1,3-Bis(3,5-dichlorophenyl)urea have been evaluated in numerous cancer cell lines. The compound effectively inhibits the survival and clonogenic potential of cancer cells. nih.govnih.gov In melanoma cell lines, treatment with the compound, referred to as SR4, resulted in a significant decrease in cell survival. nih.gov Similarly, it demonstrated dose-dependent growth inhibition in several lung cancer cell lines. nih.gov The compound has also shown potent anti-tumor activities against human HL-60 leukemia cells in vitro. researchgate.net

The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, has been determined for various cell lines, highlighting the compound's efficacy.

Table 1: In Vitro Antiproliferative Activity of 1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4) in Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (µM) | Assay Time | Reference |

|---|---|---|---|---|

| Melanoma | A2058 | ~5.0 | 96 h | nih.gov |

| Melanoma | B16-F0 | ~7.5 | 96 h | nih.gov |

| Lung Cancer | H358 | ~1.0 | 48 h | nih.gov |

| Lung Cancer | H520 | ~1.2 | 48 h | nih.gov |

Induction of Apoptosis in Malignant Cells

A key mechanism of the anticancer action of 1,3-Bis(3,5-dichlorophenyl)urea is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govnih.govresearchgate.net Studies in melanoma and lung cancer cells have shown that treatment with this compound leads to a significant increase in apoptotic cells, as determined by TUNEL assays. nih.govnih.gov

The apoptotic process is initiated through the mitochondrial-dependent pathway, characterized by the release of cytochrome c into the cytosol. researchgate.net This triggers a cascade of events, including the activation of caspases 3, 7, and 9, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govresearchgate.net Further evidence from Western blot analyses shows an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2 in lung cancer cells treated with the compound. nih.gov In melanoma, an increase in the pro-apoptotic protein Bim was observed. nih.gov

1,3-Bis(3,5-dichlorophenyl)urea influences the cell cycle of cancer cells, leading to arrest at specific checkpoints, thereby preventing their proliferation. nih.govnih.govresearchgate.net In lung cancer cells, treatment caused a G0/G1 phase cell cycle arrest. nih.gov This was associated with a decrease in the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK) 2 and 4, and cyclins A, B1, and E1. nih.gov Concurrently, the compound upregulated the protein level of p27, a potent CDK inhibitor involved in G1 arrest. nih.gov

In contrast, studies on melanoma cells reported a G2/M phase cell cycle arrest following treatment. nih.govnih.gov This was accompanied by decreased levels of CDK4 and cyclin B1. nih.govlongdom.org Research in leukemia cells also confirmed that the compound induces cell cycle arrest, with an upregulation of the CDK inhibitors p21 and p27. researchgate.net

In addition to inducing apoptosis and cell cycle arrest, 1,3-Bis(3,5-dichlorophenyl)urea has been shown to promote differentiation in human promyelocytic leukemia HL-60 cells. researchgate.net This is a significant finding, as inducing malignant cells to differentiate into mature, non-proliferating cells is a key strategy in cancer therapy. The study investigated the antiproliferative properties of the compound by analyzing its effects on cell differentiation, demonstrating its potential to inhibit the growth of leukemia cells through this mechanism. researchgate.net

The antitumor effects of 1,3-Bis(3,5-dichlorophenyl)urea have been validated in preclinical animal models. nih.govnih.gov Oral administration of the compound resulted in effective inhibition of tumor growth in both syngeneic and nude mouse xenograft models of melanoma and lung cancer. nih.govnih.govnih.gov Importantly, the treatments were well-tolerated, with no signs of overt toxicity observed in the animals. nih.govlongdom.org

Histopathological examination of resected tumors from treated mice revealed several key changes. There was a notable decrease in blood vessels, indicating anti-angiogenic activity, which was further supported by reduced levels of the angiogenesis marker CD31. nih.govnih.gov A decrease in the proliferation marker Ki-67 was also observed, confirming the antiproliferative effects in vivo. nih.govnih.gov Furthermore, an increase in phosphorylated AMP-activated protein kinase (pAMPK) levels was detected in the tumor tissues, providing evidence of the compound's target engagement in the in vivo setting. nih.govnih.gov

Molecular Mechanisms of Action in Cancer Pathogenesis

The anticancer effects of 1,3-Bis(3,5-dichlorophenyl)urea are attributed to its ability to modulate multiple critical signaling pathways involved in cancer pathogenesis. nih.govnih.gov A central mechanism is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that inhibits cell proliferation and survival when activated. nih.govnih.gov Studies have shown that the compound increases the phosphorylation of AMPK, and the knockdown of AMPK partially reverses the cytotoxic effects of the compound in lung cancer cells, confirming its critical role. nih.gov

Activation of AMPK by this urea (B33335) compound leads to downstream effects on the mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.gov The compound was found to increase the phosphorylation of TSC2 and Raptor, key regulators of mTOR, leading to its inhibition. nih.gov

Furthermore, the compound impacts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Treatment with 1,3-Bis(3,5-dichlorophenyl)urea leads to a decrease in the levels of phosphorylated Akt (pAkt). nih.govnih.gov This inhibition of a major survival pathway contributes to the compound's pro-apoptotic and antiproliferative effects.

In addition to these core pathways, the compound has been shown to inhibit glutathione (B108866) S-transferase (GST) activity. nih.govlongdom.org It also affects proteins associated with cell invasion and metastasis; treatments led to a decrease in mesenchymal markers like vimentin (B1176767) and fibronectin, and an increase in the epithelial marker E-cadherin. nih.govnih.gov One study has also suggested that the compound may act as a chemical uncoupler of mitochondrial oxidative phosphorylation, which could contribute to its cytotoxic effects. researchgate.net

Mitochondrial Oxidative Phosphorylation Uncoupling and Membrane Depolarization

1,3-Bis(3,5-dichlorophenyl)urea, also referred to as SR4, has been identified as a molecule that can disrupt mitochondrial oxidative phosphorylation. wikipedia.org This process is fundamental for cellular energy production, where a series of redox reactions create a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of adenosine (B11128) triphosphate (ATP). Uncoupling agents like 1,3-bis(3,5-dichlorophenyl)urea interfere with this process by dissipating the proton-motive force, causing the cell to expend energy without producing ATP. wikipedia.org This disruption leads to mitochondrial dysfunction. nih.gov

Characterization of Fatty Acid-Activated Proton Transport Mechanism

The mechanism by which certain bisaryl ureas, a class to which 1,3-bis(3,5-dichlorophenyl)urea belongs, uncouple oxidative phosphorylation involves a novel fatty acid-activated proton transport system. nih.gov Symmetrical bisaryl urea anion transporters have been shown to facilitate proton transport through a mechanism activated by fatty acids. vetmeduni.ac.at In this process, the transporter shuttles a deprotonated fatty acid across the mitochondrial inner membrane, which enables a protonophoric cycle. nih.govvetmeduni.ac.at This action effectively transports protons across the membrane, dissipating the crucial gradient. vetmeduni.ac.at Studies using vesicular proton transport assays have been employed to characterize the ability of these compounds to mediate proton transport. vetmeduni.ac.at It has been suggested that the preference of diphenyl ureas to form certain complexes, including with free fatty acids in the membrane, influences their transport mechanism. vetmeduni.ac.at

Influence of Electron-Withdrawing Groups on Proton Transport Activity

The proton transport activity of bisaryl ureas is significantly influenced by the presence of electron-withdrawing groups on their aromatic rings. Research has demonstrated that incorporating lipophilic, electron-withdrawing substituents enhances fatty acid-activated proton transport. nih.gov The strength of this enhancement correlates with the electron-withdrawing strength of the substituents, often quantified by their Hammett's substituent constants (σ_total). nih.gov For instance, different substitution patterns have been studied, revealing varying degrees of activity based on the nature of the electron-withdrawing group. nih.gov

Table 1: Hammett's Substituent Constants for Different Substitution Patterns in Bisaryl Ureas This table is illustrative and based on data for related bisaryl ureas as described in the literature.

| Substitution Pattern | Hammett's Constant (σ_total) |

|---|---|

| 3-chloro 5-trifluoromethyl- | 0.80 |

| 4-trifluoromethyl- | 0.54 |

| 4-trifluoromethoxy- | 0.35 |

Source: nih.gov

Modulation of Intracellular Signaling Pathways

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway

Investigations into the cellular effects of 1,3-bis(3,5-dichlorophenyl)urea (this compound) have revealed its ability to activate the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway. nih.govnih.gov AMPK acts as a crucial cellular energy sensor; it is typically activated by a high AMP/ATP ratio, indicating a state of low cellular energy. nih.gov In cancer cells, the activation of AMPK is often suppressed despite energy imbalances. nih.govnih.gov Treatment with this compound has been shown to increase the phosphorylation of AMPK at threonine 172 (T172) in both lung cancer and melanoma cells. nih.govnih.gov This activation of the AMPK pathway is a key mechanism of action, as demonstrated by experiments where knocking down AMPK partially reversed the cytotoxic effects of the compound in lung cancer cells. nih.gov

Inhibition of Akt Signaling Pathway

In addition to activating AMPK, 1,3-bis(3,5-dichlorophenyl)urea inhibits the Akt signaling pathway, a critical cascade for cell proliferation and survival. nih.govnih.gov The Akt pathway is frequently over-expressed in cancers like melanoma, contributing to disease progression. nih.gov Treatment with this compound leads to a decrease in the phosphorylation of Akt at serine 473 (S473). nih.govnih.gov The inhibition of Akt phosphorylation is a significant finding, as this pathway is involved in resistance to various cancer therapies. nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a key regulator of carcinogenesis, and its inhibition is a major target in cancer drug development. researchgate.net

Impact on Glutathione S-Transferase (GST) Activity and Oxidative Stress

1,3-Bis(3,5-dichlorophenyl)urea has been found to inhibit the activity of Glutathione S-Transferase (GST). nih.gov GSTs are a family of enzymes that play a vital role in cellular detoxification and in countering environmental and oxidative stress. nih.govnih.gov These enzymes are particularly abundant in certain cancer cells, such as melanoma, where they contribute to survival and drug resistance. nih.gov Studies on lung cancer cells showed that treatment with this compound caused an inhibition of GST activity. nih.gov Oxidative stress can lead to the depletion of glutathione, the substrate for GST, and modify the activity of glutathione-related enzymes. nih.gov The regulation of oxidative stress by GST is a crucial cellular defense mechanism. nih.gov

Angiogenesis Inhibition and Vascular Disruption

The formation of new blood vessels, a process known as angiogenesis, is a critical component of tumor growth and metastasis. Research indicates that 1,3-Bis(3,5-dichlorophenyl)urea exhibits anti-angiogenic properties. In preclinical studies involving lung cancer and melanoma xenograft models, treatment with this compound led to a notable decrease in the density of blood vessels within the tumors. nih.govlongdom.orgnih.gov

| Model System | Marker | Outcome | Reference |

| Lung Cancer Xenograft | CD31 | Decreased expression | nih.govnih.govasco.org |

| Melanoma Xenograft | CD31 | Decreased expression | longdom.orgnih.gov |

| Melanoma Xenograft | Blood Vessels | Decreased density | nih.govlongdom.org |

| Lung Cancer Xenograft | Blood Vessels | Reduced number | nih.gov |

Role in CXCR1/CXCR2 Receptor Antagonism and Inflammatory Response

The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are key players in inflammatory responses and have been implicated in promoting tumor growth, angiogenesis, and metastasis. While various urea-based compounds have been investigated for their ability to antagonize these receptors, there is currently a lack of direct scientific evidence specifically linking 1,3-Bis(3,5-dichlorophenyl)urea to CXCR1/CXCR2 antagonism in the context of cancer.

Further research is required to elucidate whether 1,3-Bis(3,5-dichlorophenyl)urea exerts any of its anti-cancer effects through the modulation of CXCR1/CXCR2 signaling or other inflammatory pathways within the tumor microenvironment. Understanding this potential mechanism is crucial for a comprehensive pharmacological profile of the compound.

Efficacy against Drug-Resistant Cancer Phenotypes

A significant challenge in oncology is the development of resistance to standard chemotherapeutic agents. 1,3-Bis(3,5-dichlorophenyl)urea has demonstrated notable efficacy in preclinical models of cancers known for their therapeutic refractoriness, such as certain types of lung cancer and melanoma. nih.govnih.gov

One of the mechanisms of drug resistance involves the overexpression of detoxifying enzymes like glutathione S-transferases (GSTs). nih.gov In melanoma cells, treatment with 1,3-Bis(3,5-dichlorophenyl)urea has been shown to inhibit GST activity. nih.govlongdom.orgnih.gov This inhibition can lead to an accumulation of toxic substances within cancer cells, thereby enhancing their susceptibility to treatment.

Furthermore, this compound activates the AMP-activated protein kinase (AMPK) pathway. nih.govnih.govnih.govasco.orgmedchemexpress.com AMPK is a critical regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The activation of AMPK and subsequent downstream signaling have been observed in both lung cancer and melanoma models treated with 1,3-Bis(3,5-dichlorophenyl)urea. nih.govnih.govnih.govasco.org

| Cancer Type | Key Finding | Mechanism of Action | Reference |

| Lung Cancer | Inhibition of proliferation and induction of apoptosis in p53-null cells. | Activation of AMPK pathway, inhibition of GST activity. | nih.govnih.govasco.org |

| Melanoma | Inhibition of survival and clonogenic potential. | Inhibition of GST activity, activation of AMPK pathway. | nih.govlongdom.orgnih.gov |

Translational Prospects in Oncology and Combination Therapies

The preclinical findings for 1,3-Bis(3,5-dichlorophenyl)urea suggest its potential for translation into clinical oncology. Its ability to target multiple critical pathways in cancer progression, including angiogenesis and cellular metabolism, makes it a promising candidate for further development. nih.govnih.gov The compound has shown efficacy in regressing established tumor xenografts in animal models, a key indicator of potential therapeutic relevance. nih.govnih.govasco.orghoustonmethodist.org

The multi-targeted nature of 1,3-Bis(3,5-dichlorophenyl)urea makes it an attractive agent for use in combination therapies. By targeting pathways that contribute to drug resistance, it has the potential to sensitize tumors to conventional chemotherapy or other targeted agents. The development of mono and combinatorial therapies involving this compound is considered a promising avenue for effectively targeting aggressive and therapeutically refractory cancers like melanoma. nih.govlongdom.orgnih.gov Further studies are warranted to explore its synergistic potential with existing cancer treatments and to establish its clinical applicability.

Structure Activity Relationship Sar Studies of 1,3 Bis 3,5 Dichlorophenyl Urea Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

The biological activity of 1,3-Bis(3,5-dichlorophenyl)urea and its analogues is intrinsically linked to two key pharmacophoric elements: the central urea (B33335) moiety and the substituted bisaryl rings.

The Urea Moiety: The urea group is a critical component, acting as a hydrogen bond donor through its N-H groups. This feature is essential for the molecule's mechanism of action, which involves binding to and transporting anions across lipid bilayers. Specifically, the urea functions as an anion receptor, forming a complex with deprotonated fatty acids. This complex is sufficiently lipophilic to permeate the mitochondrial membrane, facilitating a proton leak and uncoupling oxidative phosphorylation. researchgate.net The ability of the urea core to form these stable hydrogen bonds is fundamental to its role in disrupting mitochondrial function. nih.gov

The Bisaryl Rings: The two phenyl rings attached to the urea core, and their substituents, are the second key element. These lipophilic groups are crucial for the molecule's ability to embed within and traverse the lipid environment of the mitochondrial membrane. The nature and position of the substituents on these rings significantly modulate the compound's efficacy. nih.govresearchgate.net

Influence of Halogenation Patterns on Biological Efficacy and Mechanism

The substitution pattern on the aryl rings, particularly with halogens, plays a pivotal role in the biological efficacy of bisaryl ureas. The parent compound, SR4, features a 3,5-dichloro substitution on both phenyl rings.

Research has demonstrated that the presence of lipophilic, electron-withdrawing groups on the aryl rings enhances the compound's activity. nih.govresearchgate.net These groups increase the acidity of the urea N-H protons, strengthening their hydrogen-bonding capability and thus improving the efficiency of anion transport. This enhanced transport leads to more effective mitochondrial uncoupling and greater cytotoxicity towards cancer cells. researchgate.net

SAR studies involving a library of substituted bisaryl ureas confirmed this trend. It was found that compounds with two electron-withdrawing substituents generally outperformed those with only a single substituent. A notable example from these studies is a compound where a trifluoromethyl group replaces a chlorine atom. This analogue, compound 3 (1-(3,5-bis(trifluoromethyl)phenyl)-3-(3,5-dichlorophenyl)urea), which is structurally similar to SR4, exhibited a three-fold greater proton transport activity. This highlights that even modest changes to the electronic and lipophilic properties of the substituents can have a significant impact on biological function.

Comparative Analysis with Structurally Related Bisaryl Ureas and Thioureas

To further understand the pharmacophoric requirements, studies have compared the activity of bisaryl ureas with structurally related compounds where the urea core is replaced by other functional groups, such as thiourea (B124793), squaramide, or amide moieties. researchgate.net

Thioureas: The thiourea group, where the oxygen atom of urea is replaced by sulfur, can also facilitate proton transport across lipid bilayers through a similar fatty acid-activated mechanism. nih.govresearchgate.net The bioisosteric replacement of urea with thiourea is a common strategy in medicinal chemistry, as thioureas often exhibit a wide range of pharmacological properties. nih.govresearchgate.net For instance, the thiourea derivative 1,3-bis(3,4-dichlorophenyl) thiourea has demonstrated strong antioxidant activity. mdpi.com

Squaramides and Amides: When the urea group of SR4 was replaced with other anion-binding motifs, varying levels of activity were observed. Bisaryl squaramides were found to be similarly effective at depolarizing mitochondria and reducing cancer cell viability. researchgate.net In contrast, bisaryl amides and diureas were less active, requiring higher concentrations to achieve the same effects. researchgate.net This comparative analysis underscores the importance of the central moiety's specific anion-binding and lipophilic characteristics. For all these scaffolds, the presence of lipophilic electron-withdrawing groups on the bisaryl rings remained a prerequisite for activity. researchgate.net

| Scaffold | Relative Activity in Mitochondrial Depolarization |

| Bisaryl Urea | High |

| Bisaryl Squaramide | High |

| Bisaryl Thiourea | Active (by similar mechanism) |

| Bisaryl Amide | Low |

| Bisaryl Diurea | Low |

| This table provides a qualitative comparison based on available research findings. nih.govresearchgate.net |

Computational and Biophysical Approaches in SAR Elucidation

The elucidation of the SAR for 1,3-Bis(3,5-dichlorophenyl)urea derivatives has been significantly aided by computational and biophysical methods.

Biophysical Assays: The primary mechanism of action for these compounds is mitochondrial uncoupling. Therefore, biophysical assays that measure this effect are central to SAR studies. Key techniques include:

Mitochondrial Membrane Potential Assays: These experiments directly measure the depolarization of the mitochondrial membrane, providing a clear indication of a compound's uncoupling activity. researchgate.net

Proton Transport Assays: Specialized assays using lipid vesicles (liposomes) are used to quantify the rate of proton transport mediated by the compounds. These studies have been instrumental in confirming the fatty acid-activated mechanism and in ranking the potency of different analogues. nih.govresearchgate.net

Cell Viability and ATP Production Assays: Measuring the reduction in cancer cell viability and the inhibition of cellular adenosine (B11128) triphosphate (ATP) production provides a direct link between the biophysical event of mitochondrial uncoupling and the ultimate cytotoxic effect. nih.gov

Development of Novel Analogues with Enhanced Potency or Selectivity

The insights gained from SAR studies have guided the rational design and development of novel analogues of 1,3-Bis(3,5-dichlorophenyl)urea with improved properties. By creating a library of substituted bisaryl ureas, researchers have systematically explored the impact of different substituents on activity. nih.gov

This work led to the identification of compounds with greater potency than the original SR4 molecule. The most active compound in one reported series was found to reduce cell viability with higher potency than SR4 and was more effective at inhibiting the production of ATP. nih.gov An example of such a potent analogue is compound 3 , which, as mentioned earlier, bears a trifluoromethyl group and demonstrates significantly enhanced proton transport capabilities compared to SR4. These findings demonstrate that the core bisaryl urea scaffold can be systematically modified to produce next-generation compounds with enhanced anticancer activity.

| Compound | Structure | Key Feature | Relative Proton Transport Activity (EC50) |

| SR4 | 1,3-Bis(3,5-dichlorophenyl)urea | Parent compound with 3,5-dichloro substitution. | Baseline |

| Compound 3 | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(3,5-dichlorophenyl)urea | Replacement of one dichloro-phenyl group with a bis(trifluoromethyl)phenyl group. | ~3x more potent than SR4. |

| This table highlights the successful development of a more potent analogue through targeted structural modification. |

Supramolecular Chemistry and Solid State Properties of 1,3 Bis 3,5 Dichlorophenyl Urea

Elucidation of Intermolecular Hydrogen Bonding Networks

The primary driving force for the supramolecular assembly of 1,3-bis(3,5-dichlorophenyl)urea is the formation of intermolecular hydrogen bonds. In the solid state, diaryl ureas typically form one-dimensional hydrogen-bonded chains, often referred to as "urea tapes" or ribbons. In this motif, each urea (B33335) molecule is connected to two neighboring molecules through a pair of N-H···O=C hydrogen bonds, creating a robust and linear supramolecular polymer.

The strength and directionality of these hydrogen bonds are influenced by the electronic properties of the substituents on the phenyl rings. The electron-withdrawing nature of the chlorine atoms in 1,3-bis(3,5-dichlorophenyl)urea is expected to increase the acidity of the N-H protons, thereby strengthening the N-H···O hydrogen bonds.

A common feature in the solid-state structures of many diaryl ureas is the planarity of the urea moiety, which facilitates the formation of the highly regular hydrogen-bonded tapes. These tapes can then pack in various ways to form the three-dimensional crystal lattice, influenced by weaker interactions such as van der Waals forces and, in this case, potential halogen···halogen interactions.

Influence of Substituents on Supramolecular Self-Assembly

The nature and position of substituents on the aryl rings of diaryl ureas play a critical role in modulating their supramolecular self-assembly. In 1,3-bis(3,5-dichlorophenyl)urea, the two chlorine atoms on each phenyl ring at the meta positions have a profound electronic and steric influence.

Electronically, the chlorine atoms are electron-withdrawing, which, as mentioned, enhances the hydrogen-bonding capability of the N-H groups. This can lead to more robust and thermally stable supramolecular assemblies. Studies on related halogenated phenylureas have shown that such substituents can significantly affect the dihedral angle between the urea functionality and the aromatic groups, which in turn can influence the packing of the urea tapes. wikipedia.org

Research on various N-aryl-N'-alkyl urea gelators has demonstrated that head substituents can interfere with the typical urea tape motif, thereby disrupting the order of supramolecular packing. rsc.orgnih.gov While 1,3-bis(3,5-dichlorophenyl)urea is a diaryl urea, the principles of substituent effects on the supramolecular arrangement remain relevant.

Investigation of Conformational Polymorphism and Crystal Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and strong intermolecular interactions like ureas. wikipedia.org Diaryl ureas are known to exhibit polymorphism, where different crystal forms can arise from variations in the hydrogen-bonding patterns or the packing of the urea tapes. rsc.orgresearchgate.net

The crystallization conditions, such as the choice of solvent and the rate of cooling, can significantly influence which polymorphic form is obtained. For instance, co-crystals of urea with other molecules have been shown to exhibit polymorphism based on the solvent used for crystallization. rsc.org The study of polymorphism is crucial as different polymorphs of a substance can have different stabilities and properties.

Advanced Spectroscopic and Diffraction Techniques in Solid-State Characterization

The solid-state structure and supramolecular interactions of 1,3-bis(3,5-dichlorophenyl)urea can be investigated using a variety of advanced analytical techniques.

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional crystal structure. Single-crystal XRD would provide precise information on bond lengths, bond angles, and the details of the intermolecular hydrogen bonding network. Powder XRD (PXRD) is a valuable tool for identifying different polymorphic forms and for quality control of crystalline materials.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, the N-H and C=O stretching vibrations are excellent probes of the intermolecular interactions. The N-H stretching band in hydrogen-bonded ureas is typically broad and shifted to lower wavenumbers compared to the free N-H group. Similarly, the C=O stretching frequency is also red-shifted upon hydrogen bond formation. Temperature-dependent FTIR studies can provide insights into the strength and dynamics of the hydrogen bonds. researchgate.netbibliotekanauki.pl

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy is a powerful technique for studying the solid-state structure and dynamics of materials. 13C and 15N SSNMR can provide information about the local environment of the carbon and nitrogen atoms in the urea and phenyl groups. Different polymorphs will generally give rise to different SSNMR spectra due to the different crystallographic environments of the nuclei. Two-dimensional SSNMR experiments can be used to probe the proximity of different atomic nuclei, providing further details about the molecular packing. polymersynergies.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in solution provides information about the molecular structure. The following table summarizes the reported 1H and 13C NMR data for 1,3-bis(3,5-dichlorophenyl)urea in DMSO-d6. researchgate.net

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1H | 9.35 | singlet | N-H |

| 1H | 7.53 | doublet (J = 1.8 Hz) | C-H (aromatic) |

| 1H | 7.17 | triplet (J = 1.8 Hz) | C-H (aromatic) |

| 13C | 152.0 | - | C=O (urea) |

| 13C | 141.8 | - | C (aromatic, C-N) |

| 13C | 134.1 | - | C (aromatic, C-Cl) |

| 13C | 121.3 | - | C-H (aromatic) |

| 13C | 116.7 | - | C-H (aromatic) |

Exploration of Other Biomedical and Advanced Materials Applications

Antimicrobial Properties against Multidrug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Aryl urea (B33335) derivatives, including those featuring a 3,5-dichloro-phenyl group, have shown promise in this area.

Research has demonstrated that certain phenyl-substituted urea derivatives exhibit activity against challenging Gram-negative bacteria. Specifically, compounds with the 3,5-dichloro-phenyl moiety have been identified as deserving of further investigation due to their potency against carbapenemase-expressing Klebsiella pneumoniae. nih.gov Carbapenemase-producing Enterobacteriaceae are listed as a "high priority" threat by health organizations because of their high levels of antibiotic resistance. nih.gov

In one study, derivatives were tested against a multidrug-resistant Escherichia coli strain, demonstrating notable inhibitory effects. The study highlighted that the presence of the 3,5-dichlorophenyl group was a key structural feature for this activity. nih.gov Further studies on disubstituted urea derivatives have shown antimicrobial activity against a range of bacterial strains, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. sigmaaldrich.com

Table 1: Antimicrobial Activity of Selected Aryl Urea Derivatives

| Compound Type | Target Pathogen | Activity Noted |

|---|---|---|

| Aryl ureas with 3,5-dichloro-phenyl group | Carbapenemase-producing Klebsiella pneumoniae | Potent activity, warrants further investigation nih.gov |

| Aryl ureas with 3,5-dichloro-phenyl group | Multidrug-resistant Escherichia coli | Significant minimum inhibitory concentrations (MICs) observed nih.gov |

| Disubstituted urea derivatives | Pseudomonas aeruginosa | Active, with some compounds inhibiting biofilm formation sigmaaldrich.com |

| Disubstituted urea derivatives | Mycobacterium tuberculosis | Activity discovered in extensive screening sigmaaldrich.com |

The precise antimicrobial mechanisms of 1,3-Bis(3,5-dichlorophenyl)urea are not fully elucidated, but research into its other biological activities offers potential insights. Studies on its anti-cancer properties revealed that the compound, referred to as COH-SR4, can inhibit glutathione (B108866) S-transferase (GST) activity and activate the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov GSTs are crucial enzymes in many bacteria, playing a role in detoxification and resistance to oxidative stress. Inhibition of these enzymes could render bacteria more susceptible to host defenses or other antimicrobial agents. The AMPK pathway is a central regulator of cellular energy homeostasis, and its disruption could lead to metabolic collapse in bacterial cells.

Furthermore, a structurally related compound, 1,3-bis(3,4-dichlorophenyl)urea (B1677363), has been shown to be an inhibitor of electron transport. nih.gov Disruption of the electron transport chain is a known mechanism of action for some antibiotics, as it interferes with cellular respiration and energy production. Another potential mechanism, suggested by in silico studies on other urea derivatives, is the inhibition of quorum sensing. sigmaaldrich.com By docking into the active site of transcriptional regulators like LasR in P. aeruginosa, these compounds may disrupt bacterial communication and processes like biofilm formation, which are critical for virulence and resistance. sigmaaldrich.com

Nematocidal Activity and Selective Toxicity Studies

In addition to its antibacterial properties, 1,3-Bis(3,5-dichlorophenyl)urea belongs to a class of compounds that has demonstrated significant activity against nematodes. Research into a series of phenyl-substituted urea derivatives revealed that several compounds were highly active against the model nematode, Caenorhabditis elegans. nih.gov

A crucial aspect of developing new therapeutic agents is ensuring they target the pathogen with minimal harm to the host. Studies on these urea derivatives included cytotoxicity testing against non-cancerous human cell lines. The results suggested that some of the compounds have the potential to affect helminths with limited cytotoxicity to human cells, indicating a degree of selective toxicity. nih.gov This selectivity is a promising feature for the development of new anthelmintic drugs. The simplicity of synthesis for this class of compounds further enhances their potential for investigation and development. nih.gov

Table 2: Nematocidal Activity of Aryl Urea Derivatives

| Compound Class | Model Organism | Key Finding |

|---|---|---|

| Phenyl-substituted urea derivatives | Caenorhabditis elegans | High activity observed for several derivatives nih.gov |

| Phenyl-substituted urea derivatives | Non-cancerous human cell lines | Limited cytotoxicity, suggesting selective toxicity nih.gov |

Potential Therapeutic Applications in Macular Degeneration

Information regarding the potential therapeutic applications of 1,3-Bis(3,5-dichlorophenyl)urea in macular degeneration is not available in the reviewed scientific literature.

Advanced Research Methodologies and Future Directions in 1,3 Bis 3,5 Dichlorophenyl Urea Research

Quantitative and Qualitative In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in elucidating the cellular and molecular effects of 1,3-Bis(3,5-dichlorophenyl)urea. These assays provide crucial data on its bioactivity, guiding further preclinical development.

Quantitative assays are employed to determine the concentration-dependent effects of the compound. A key assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability and proliferation. nih.gov Studies have utilized this assay to determine the half-maximal inhibitory concentration (IC50) of 1,3-Bis(3,5-dichlorophenyl)urea in various cancer cell lines, such as melanoma and lung cancer. nih.govnih.gov For instance, in melanoma cell lines, the IC50 was determined after 96 hours of treatment, while in lung cancer cell lines, it was determined after 48 hours. nih.govnih.gov Another quantitative method is the colony-forming assay , which assesses the long-term proliferative potential of cells following treatment. nih.govnih.gov This assay has been used to demonstrate the inhibitory effect of the compound on the clonogenic potential of melanoma and lung cancer cells. nih.govnih.gov

Qualitative assays provide insights into the cellular mechanisms of action. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a widely used method to detect apoptosis or programmed cell death. nih.govnih.gov This fluorescence-based assay has revealed that 1,3-Bis(3,5-dichlorophenyl)urea induces apoptosis in both melanoma and lung cancer cells. nih.govnih.govFlow cytometry is another powerful technique used to analyze cell cycle regulation. nih.govnih.gov By treating cells with the compound and staining them with propidium (B1200493) iodide, researchers have shown that it can cause cell cycle arrest at specific phases, such as the G2/M phase in melanoma cells and the G0/G1 phase in lung cancer cells. nih.govnih.gov

| Assay Type | Specific Assay | Purpose | Observed Effect of 1,3-Bis(3,5-dichlorophenyl)urea | Cancer Type | Citation |

|---|---|---|---|---|---|

| Quantitative | MTT Assay | Measures cell viability and determines IC50 | Decreased cell survival | Melanoma, Lung Cancer | nih.govnih.gov |

| Colony-Forming Assay | Assesses long-term proliferative potential | Inhibited clonogenic potential | Melanoma, Lung Cancer | nih.govnih.gov | |

| Qualitative | TUNEL Assay | Detects apoptosis | Induced apoptosis | Melanoma, Lung Cancer | nih.govnih.gov |

| Flow Cytometry (Cell Cycle Analysis) | Analyzes cell cycle distribution | Caused G2/M phase arrest in melanoma and G0/G1 arrest in lung cancer | Melanoma, Lung Cancer | nih.govnih.gov |

Comprehensive In Vivo Preclinical Model Systems and Biomarker Analysis

To evaluate the systemic effects and therapeutic efficacy of 1,3-Bis(3,5-dichlorophenyl)urea, researchers utilize in vivo preclinical models. These models, primarily involving mice, are crucial for understanding the compound's behavior in a whole organism before any potential clinical application.

Syngeneic and nude mouse models of melanoma have been instrumental in demonstrating the in vivo anti-tumor activity of this compound. nih.govlongdom.org In these studies, oral administration of 1,3-Bis(3,5-dichlorophenyl)urea led to a significant inhibition of tumor growth. nih.govlongdom.org Similarly, xenograft models using human lung cancer cells (H358) have shown that the compound can cause regression of established tumors. nih.gov

Biomarker analysis of resected tumors from these models provides mechanistic insights into the compound's in vivo effects. Histopathological examination has revealed decreased blood vessel formation, indicating anti-angiogenic properties. nih.govlongdom.org This is further supported by the decreased expression of the angiogenesis marker CD31 . nih.govnih.gov A reduction in the proliferation marker Ki67 has also been observed, confirming the anti-proliferative effects seen in vitro. nih.govlongdom.org

Western blot analyses of tumor lysates have identified several key molecular changes. nih.govnih.govlongdom.org These include:

Increased levels of cleaved PARP and Bim , indicating apoptosis. nih.govlongdom.org

Increased pAMPK (phosphorylated AMP-activated protein kinase), suggesting an activation of this metabolic stress-sensing pathway. nih.govnih.govlongdom.org

Decreased levels of pAkt (phosphorylated protein kinase B), a key survival signal. nih.govnih.govlongdom.org

Changes in markers of epithelial-mesenchymal transition (EMT), such as decreased vimentin (B1176767) and fibronectin , and increased E-cadherin . nih.govlongdom.org

Decreased levels of cell cycle regulatory proteins like CDK4 and cyclin B1 . nih.govlongdom.org

Furthermore, the absorption of orally administered 1,3-Bis(3,5-dichlorophenyl)urea has been confirmed through mass spectrometry analysis of mouse serum. nih.gov

| Model System | Key Finding | Biomarker Analyzed | Change in Biomarker | Cancer Type | Citation |

|---|---|---|---|---|---|

| Syngeneic and Nude Mouse Models | Inhibition of tumor growth | CD31 | Decreased | Melanoma | nih.govlongdom.org |

| Ki67 | Decreased | nih.govlongdom.org | |||

| pAMPK | Increased | nih.govlongdom.org | |||

| pAkt, Vimentin, Fibronectin, CDK4, Cyclin B1 | Decreased | nih.govlongdom.org | |||

| Lung Cancer Xenograft (H358 cells) | Regression of established tumors | pAMPK, Bax, Cleaved PARP, E-cadherin | Increased | Lung Cancer | nih.gov |

| Ki67, CD31, pAkt, Bcl-2, Vimentin | Decreased | nih.gov |

High-Throughput Screening and Lead Optimization Strategies

The discovery of 1,3-Bis(3,5-dichlorophenyl)urea as a potential anti-cancer agent likely stemmed from high-throughput screening (HTS) efforts designed to identify novel bioactive compounds. nih.gov HTS allows for the rapid assessment of large libraries of chemical compounds for their effects on specific biological targets or cellular processes.

Once a "hit" compound like 1,3-Bis(3,5-dichlorophenyl)urea is identified, lead optimization strategies are employed to improve its pharmacological properties. This involves the synthesis and evaluation of structural analogs. For instance, the closely related compound 1,3-bis(3,4-dichlorophenyl)urea (B1677363) has also been studied for its biological activities. nih.govuni.lu The synthesis of derivatives allows researchers to explore the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. The synthesis of various 1,3-disubstituted ureas has been a subject of research, indicating a broader interest in this class of compounds for developing new therapeutic agents. mdpi.com

Advanced Biochemical and Molecular Biology Techniques

A deeper mechanistic understanding of 1,3-Bis(3,5-dichlorophenyl)urea's action relies on advanced biochemical and molecular biology techniques.

Western blotting has been a cornerstone in these investigations, enabling the quantification of changes in protein expression levels. nih.govnih.govlongdom.org This technique has been crucial in identifying the modulation of signaling pathways like the PI3K/Akt and AMPK pathways, as well as the regulation of proteins involved in apoptosis and the cell cycle. nih.govnih.govlongdom.org

Enzyme activity assays are also important. For example, the compound has been shown to inhibit the activity of glutathione (B108866) S-transferases (GSTs), enzymes that play a role in detoxification and drug resistance in cancer cells. nih.govlongdom.org

Immunohistochemistry (IHC) is another vital technique that allows for the visualization of protein expression within the context of tissue architecture. pensoft.net As seen in the analysis of tumor xenografts, IHC for markers like Ki67 and CD31 provides spatial information about cell proliferation and angiogenesis. nih.govnih.gov

Computational Chemistry, Molecular Dynamics, and Docking Simulations

Computational approaches are increasingly being used to complement experimental studies of drug-target interactions. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can help to identify potential molecular targets of 1,3-Bis(3,5-dichlorophenyl)urea and to understand the structural basis of its activity.

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. nih.gov While specific docking and MD simulation studies for 1,3-Bis(3,5-dichlorophenyl)urea are not extensively detailed in the provided context, these methods are generally applicable to this class of compounds. For example, theoretical studies on urea (B33335) monomers and dimers can provide insights into their potential interactions. researchgate.net The principles of molecular docking and MD simulations have been applied to study the interaction of other urea derivatives with their biological targets. nih.gov

Unexplored Research Avenues and Translational Challenges

Despite the promising preclinical findings, several research avenues for 1,3-Bis(3,5-dichlorophenyl)urea remain to be explored, and translational challenges must be addressed.

Unexplored Research Avenues:

Identification of the direct molecular target(s): While the compound is known to affect various signaling pathways, its direct binding partner(s) have not been definitively identified. Affinity chromatography, proteomics, and other target identification techniques could be employed to address this.

Exploration of its efficacy in other cancer types: The anti-cancer effects have been demonstrated in melanoma and lung cancer. nih.govnih.gov Its potential against other malignancies warrants investigation.

Investigation of its potential as a chemosensitizer: Given its ability to inhibit GSTs, it could potentially be used in combination with conventional chemotherapeutic agents to overcome drug resistance. nih.gov

Development of more potent and selective analogs: Further lead optimization studies could yield derivatives with improved therapeutic indices.

Elucidation of its potential for dimerization: Understanding if the molecule can form dimers could provide insights into its mechanism of action and potential for self-assembly. researchgate.net

Translational Challenges:

Comprehensive toxicological profiling: While initial studies suggest the compound is well-tolerated in mice, a more thorough investigation of its long-term safety and potential off-target effects is necessary. nih.govlongdom.org

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Detailed PK/PD studies are needed to establish a clear relationship between the dose, exposure, and response, which is crucial for designing clinical trials.

Formulation development: Optimizing the formulation of 1,3-Bis(3,5-dichlorophenyl)urea for clinical use is a critical step to ensure consistent bioavailability and stability.

Identification of predictive biomarkers: Discovering biomarkers that can predict which patients are most likely to respond to treatment with this compound would be highly valuable for personalized medicine approaches.

常见问题

Q. What are the standard protocols for synthesizing 1,3-Bis(3,5-dichlorophenyl)urea, and how is purity ensured?

The compound is synthesized via a nucleophilic addition-elimination reaction. A typical protocol involves dissolving 3,5-dichlorophenyl isocyanate (1.21 g, 6.17 mmol) in dichloromethane under nitrogen, followed by slow addition of 3,5-dichloroaniline (1.00 g, 6.33 mmol). The mixture is stirred for 19 hours at room temperature, filtered, and washed with dichloromethane to yield a white crystalline solid (82% yield) . Purity is validated using (DMSO-: δ 9.35 ppm for urea NH), , and high-resolution mass spectrometry (HRMS-ESI) .

Q. How is the crystal structure of 1,3-Bis(3,5-dichlorophenyl)urea characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol/chloroform (1:1 v/v). Data collection uses Mo Kα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Rigaku Oxford Diffraction). The structure is solved with SHELX software, revealing orthorhombic symmetry, unit cell parameters (e.g., ), and hydrogen-bonding networks (N–H⋯O bond angles: 159.7° and 152.3°) . Chlorine substitution reduces hydrogen bond strength compared to non-chlorinated diphenylurea analogs .

Q. What safety precautions are critical during laboratory handling?

Due to potential respiratory and dermal toxicity, use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats. Local exhaust ventilation and closed systems minimize exposure. Safety showers and eye-wash stations must be accessible. Waste disposal follows EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How does 1,3-Bis(3,5-dichlorophenyl)urea induce apoptosis in melanoma cells?

Mechanistically, it downregulates anti-apoptotic Bcl2 and upregulates pro-apoptotic Bim. Western blot analyses show increased PARP cleavage (indicating caspase activation) and reduced Akt phosphorylation (S473), disrupting survival signaling. In syngeneic mouse models, oral administration (4 mg/kg) reduces tumor burden by 60% without toxicity .

Q. What experimental strategies resolve contradictions in hydrogen-bonding data compared to non-chlorinated analogs?

SC-XRD reveals that chlorine substitution elongates N–H⋯O bond lengths (2.093–2.229 Å vs. 1.954–2.12 Å in diphenylurea) and alters dihedral angles between phenyl and urea planes (32.5°–88.8° vs. 37.1°–43.8°). Computational modeling (DFT or MD simulations) can assess steric and electronic effects of Cl atoms on hydrogen-bond strength .

Q. How does the compound modulate AMPK and Akt pathways to suppress melanoma progression?

It activates AMPK (phosphorylation at T172) by increasing the AMP/ATP ratio, inhibiting energy-intensive processes like proliferation. Concurrently, it suppresses Akt phosphorylation (S473), blocking downstream targets (e.g., cyclin B1, CDK4). In vivo, this dual action reduces Ki67 (proliferation marker) and CD31 (angiogenesis marker) expression .

Q. What methodologies identify conformational polymorphism in urea derivatives?

Differential scanning calorimetry (DSC) and powder XRD screen for polymorphs. For 1,3-Bis(3,5-dichlorophenyl)urea, hydrogen-bonded 1D chains dominate, but solvent-mediated crystallization (e.g., DMF vs. ethanol) may yield alternative packing motifs. Comparative SC-XRD studies with analogs (e.g., nitrophenyl-substituted ureas) reveal substituent-dependent polymorphism .

Q. How do structural modifications (e.g., halogen position) impact bioactivity?

Replacing 3,5-dichloro with 4-chloro groups reduces anti-melanoma efficacy (IC increases from 5 µM to >20 µM). This highlights the role of steric bulk and electronic effects in target binding. Structure-activity relationship (SAR) studies using isosteric substitutions (e.g., Br, CF) further validate the necessity of 3,5-Cl positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。